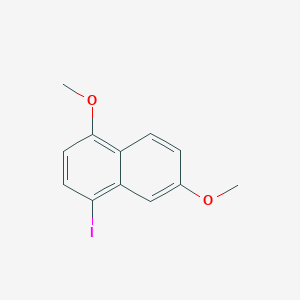![molecular formula C11H15ClN2O3 B13500257 2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride](/img/structure/B13500257.png)
2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride is a chemical compound with the molecular formula C11H15ClN2O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a formamido group and an acetic acid moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride typically involves the following steps:
Formation of 4-(Dimethylamino)benzaldehyde: This intermediate is prepared by the reaction of dimethylamine with benzaldehyde under acidic conditions.
Condensation Reaction: The 4-(Dimethylamino)benzaldehyde is then reacted with glycine in the presence of a suitable condensing agent to form 2-{[4-(Dimethylamino)phenyl]formamido}acetic acid.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to the reaction mixture to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamido group to an amine group, resulting in the formation of 2-{[4-(Dimethylamino)phenyl]amino}acetic acid.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in biochemical assays and as a probe to study enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes
作用机制
The mechanism of action of 2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their structure and function. The formamido group can undergo hydrolysis, releasing formic acid and the corresponding amine, which can further interact with cellular components .
相似化合物的比较
Similar Compounds
4-(Dimethylamino)phenylacetic acid: Similar structure but lacks the formamido group.
2-{[4-(Diethylamino)phenyl]formamido}acetic acid: Similar structure with an ethyl group instead of a methyl group on the amino group.
Uniqueness
2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride is unique due to the presence of both the dimethylamino and formamido groups, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
属性
分子式 |
C11H15ClN2O3 |
|---|---|
分子量 |
258.70 g/mol |
IUPAC 名称 |
2-[[4-(dimethylamino)benzoyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C11H14N2O3.ClH/c1-13(2)9-5-3-8(4-6-9)11(16)12-7-10(14)15;/h3-6H,7H2,1-2H3,(H,12,16)(H,14,15);1H |
InChI 键 |
MIBGWERCTKKFEI-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


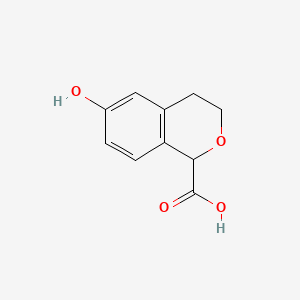
![Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B13500185.png)
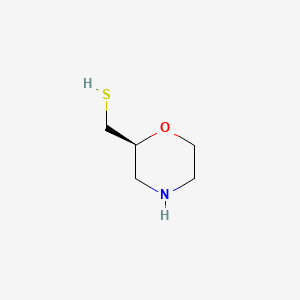

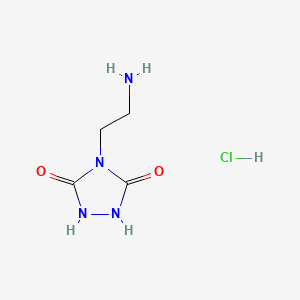

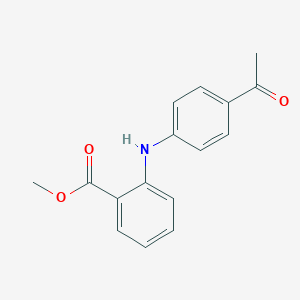
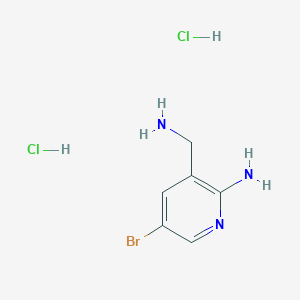
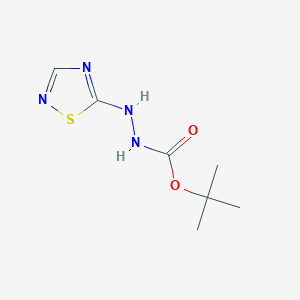
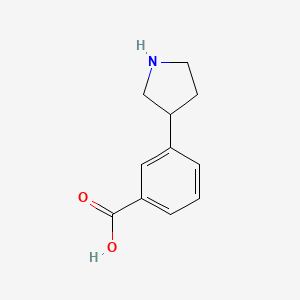

![N-[(1r,3r)-3-fluorocyclobutyl]benzamide](/img/structure/B13500282.png)
